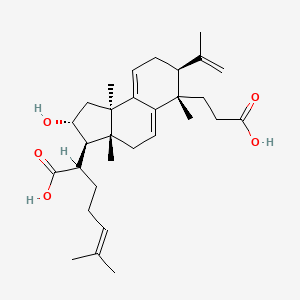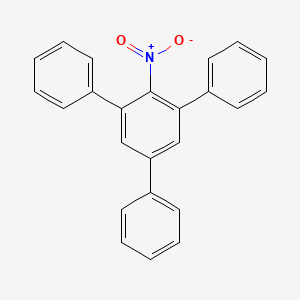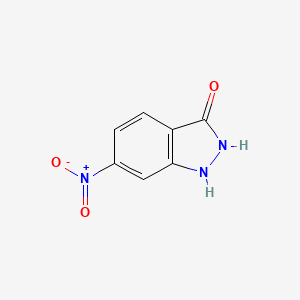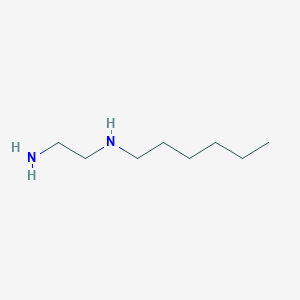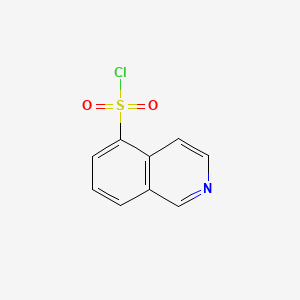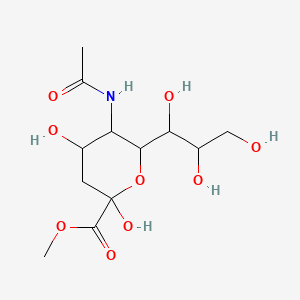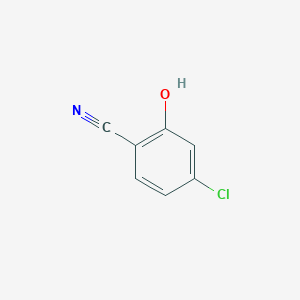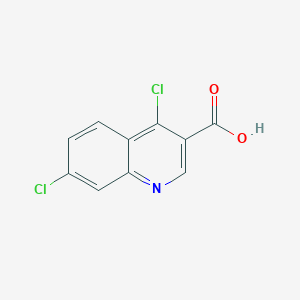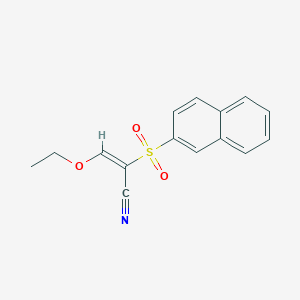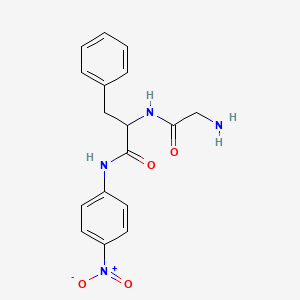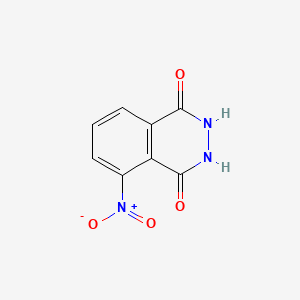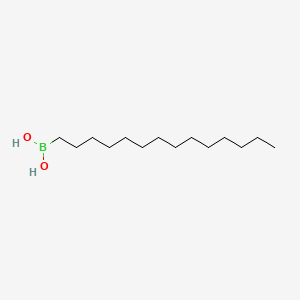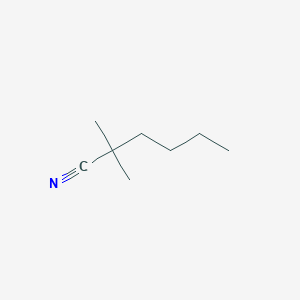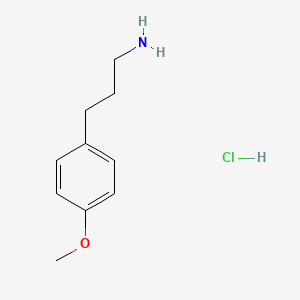
3-(4-甲氧基苯基)丙烷-1-胺盐酸盐
描述
3-(4-Methoxyphenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₄ClNO. It is a derivative of phenethylamine and is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Synthetic Routes and Reaction Conditions:
Reduction of 3-(4-Methoxyphenyl)propanoic Acid: One common synthetic route involves the reduction of 3-(4-methoxyphenyl)propanoic acid using lithium aluminum hydride (LiAlH₄) in anhydrous ether, followed by hydrolysis.
Amination of 3-(4-Methoxyphenyl)propan-1-ol: Another method includes the amination of 3-(4-methoxyphenyl)propan-1-ol using ammonia in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure.
Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Types of Reactions:
Oxidation: 3-(4-Methoxyphenyl)propan-1-amine can be oxidized to form 3-(4-methoxyphenyl)propanoic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: The compound can be reduced to 3-(4-methoxyphenyl)propan-1-ol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, and heat.
Reduction: LiAlH₄, anhydrous ether, and water.
Substitution: Various nucleophiles and suitable solvents.
Major Products Formed:
Oxidation: 3-(4-Methoxyphenyl)propanoic acid.
Reduction: 3-(4-Methoxyphenyl)propan-1-ol.
Substitution: Various amine derivatives.
科学研究应用
3-(4-Methoxyphenyl)propan-1-amine hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various pharmaceuticals and bioactive compounds. Its applications include:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the production of fine chemicals and specialty chemicals.
作用机制
The compound exerts its effects through interactions with molecular targets and pathways. It may act as an agonist or antagonist at specific receptors, modulate enzyme activity, or influence signaling pathways. The exact mechanism of action depends on the specific biological context and the target of interest.
相似化合物的比较
3-(4-Methoxyphenyl)propan-1-amine hydrochloride is structurally similar to other phenethylamine derivatives, such as:
Phenethylamine: The parent compound with a similar structure but lacking the methoxy group.
N-Methylphenethylamine: A methylated derivative with different pharmacological properties.
3-(4-Hydroxyphenyl)propan-1-amine: A hydroxylated derivative with distinct chemical and biological properties.
Uniqueness: 3-(4-Methoxyphenyl)propan-1-amine hydrochloride is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity compared to its analogs.
Conclusion
3-(4-Methoxyphenyl)propan-1-amine hydrochloride is a versatile compound with significant applications in scientific research and industry. Its unique chemical structure and reactivity make it a valuable tool in the synthesis of various bioactive compounds and pharmaceuticals. Further research is needed to fully explore its potential and mechanisms of action.
属性
IUPAC Name |
3-(4-methoxyphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-12-10-6-4-9(5-7-10)3-2-8-11;/h4-7H,2-3,8,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGONQJCJBQOLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388692 | |
| Record name | 3-(4-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36397-51-0 | |
| Record name | 3-(4-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


